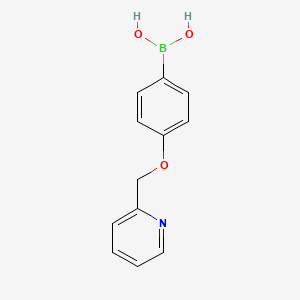

4-(Pyridin-2-ylmethoxy)phenylboronic acid

Übersicht

Beschreibung

4-(Pyridin-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 4-bromophenol with 2-pyridinemethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

4-(Pyridin-2-ylmethoxy)phenylboronic acid is a crucial building block in the synthesis of pharmaceuticals, especially for targeted cancer therapies. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, facilitating the development of drug delivery systems that can respond to physiological conditions. For instance, conjugates of this compound have been explored for their potential in glucose-sensitive insulin delivery systems, which are particularly beneficial for diabetes management .

Case Study: Glucose-Sensitive Drug Delivery

Research has demonstrated that nanoparticles functionalized with this compound can achieve controlled insulin release based on glucose concentration. This property was attributed to the dynamic nature of boronate ester formation, which allows for self-regulated drug release .

Organic Synthesis

Cross-Coupling Reactions

This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The ability to create complex organic molecules makes it invaluable in pharmaceutical and agrochemical research .

| Reaction Type | Importance |

|---|---|

| Suzuki-Miyaura | Key for synthesizing aryl compounds |

| Negishi Coupling | Useful for creating complex organics |

Bioconjugation and Diagnostics

Bioconjugation Applications

The compound's ability to form stable complexes with biomolecules enhances its use in bioconjugation techniques. This application is critical in developing diagnostic agents that can target specific biological markers . The reversible nature of boronic acid interactions allows for the design of sensors capable of detecting glucose levels, which has implications in diabetes monitoring.

Materials Science

Advanced Materials Development

In materials science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. These materials have applications in electronics and photonics due to their unique properties .

Case Study: Polymer Networks

Research has shown that incorporating boronic acids into polymer networks can enhance their mechanical properties and responsiveness to environmental stimuli. For example, dynamic boronate ester linkages create self-healing materials that can recover from damage when exposed to specific conditions .

Catalysis

Catalytic Processes

The compound serves as a catalyst or catalyst precursor in various reactions, improving reaction efficiency and selectivity compared to traditional catalysts. Its application in catalytic processes is an area of ongoing research, with studies focusing on its role in enhancing reaction pathways in organic synthesis .

Wirkmechanismus

The mechanism by which 4-(Pyridin-2-ylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridinyl group can also participate in coordination chemistry, further enhancing its versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.

4-(Methoxy)phenylboronic Acid: Similar structure but with a methoxy group instead of a pyridinyl group, affecting its reactivity and applications.

Uniqueness

4-(Pyridin-2-ylmethoxy)phenylboronic acid is unique due to the presence of both the boronic acid and pyridinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to other boronic acid derivatives .

Biologische Aktivität

4-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHBNO. Its structure consists of a phenyl group attached to a boronic acid moiety, with a pyridine ring contributing to its unique properties. The presence of the boronic acid functional group allows for reversible interactions with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteasomes and other enzymes, which can lead to apoptosis in cancer cells.

- Receptor Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and survival.

- Antibacterial Activity : Boronic acids have shown promise as antibacterial agents by targeting bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | 50% growth inhibition | |

| MCF-7 | 5 µM | Induction of apoptosis | |

| A549 | 15 µM | Cell cycle arrest |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several pathogenic bacteria, likely due to its ability to interfere with bacterial metabolic processes.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies and Research Findings

- Combination Therapy in Cancer Treatment : A study explored the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance ( ).

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces endoplasmic reticulum stress, leading to apoptosis in cancer cells. This was evidenced by increased levels of CHOP and cleaved caspase-3 in treated cells ( ).

- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound. In xenograft models of human tumors, administration resulted in significant tumor regression without notable toxicity ().

Eigenschaften

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGVLRUOICMIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655551 | |

| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228180-82-2 | |

| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.